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Compound of Interest

Compound Name: Avapritinib

Cat. No.: B605698

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avapritinib, marketed under the brand name Ayvakit, is a potent and selective tyrosine kinase
inhibitor developed by Blueprint Medicines. It targets specific gain-of-function mutations in the
KIT proto-oncogene (KIT) and platelet-derived growth factor receptor alpha (PDGFRA) genes,
which are key drivers in various cancers, most notably gastrointestinal stromal tumors (GIST)
and systemic mastocytosis.[1][2] Avapritinib's mechanism of action involves binding to the
ATP-binding pocket of these mutant kinases, thereby inhibiting their enzymatic activity and
blocking downstream signaling pathways essential for cell proliferation and survival.[1] This
technical guide provides an in-depth overview of the chemical structure of avapritinib and a
detailed account of its chemical synthesis, including experimental protocols and quantitative
data.

Chemical Structure

Avapritinib is a small molecule with the chemical formula C26H27FN1o. Its IUPAC name is
(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazin-4-
yl]piperazin-1-yl]pyrimidin-5-yllethanamine. The molecule has a molecular weight of 498.56
g/mol and features a stereocenter at the carbon atom bearing the amine and the 4-fluorophenyl
group, with the active enantiomer being the (S)-isomer.
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Property Value
Molecular Formula C26H27FN10
Molecular Weight 498.56 g/mol

(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-
IUPAC Name methylpyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazin-4-
yl]piperazin-1-yl]pyrimidin-5-yllethanamine

CAS Number 1703793-34-3

C--INVALID-LINK--

SMILES (c2cnc(nc2)N3CCN(CC3)c4chec(cn5nend)-
c6cnn(C)c6)N
InChl Key DWYRIWUZIJHQKQ-SANMLTNESA-N

Mechanism of Action: KIT and PDGFRA Signaling
Inhibition

Avapritinib is designed to inhibit constitutively active mutant forms of KIT and PDGFRA
kinases. In certain cancers, mutations in these receptors lead to uncontrolled cell growth and
proliferation. Avapritinib blocks the autophosphorylation of these mutant kinases, which in turn
inhibits downstream signaling cascades, primarily the PI3BK/AKT and RAS/RAF/MEK/ERK

pathways. This disruption of aberrant signaling induces apoptosis and reduces the proliferation
of cancer cells harboring these specific mutations.[1]
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Mechanism of action of avapritinib.

Chemical Synthesis of Avapritinib

The synthesis of avapritinib is a multi-step process that involves the construction of two key
heterocyclic fragments, which are then coupled and further elaborated to yield the final active
pharmaceutical ingredient. Several synthetic routes have been reported in the literature and
patents. Below is a detailed description of a representative synthetic pathway.

The synthesis can be broadly divided into two main parts: the preparation of the chiral amine
intermediate and the synthesis of the pyrrolo[2,1-f][1][3][4]triazine core, followed by their
coupling.

Part 1: Synthesis of the Chiral Amine Intermediate

One synthetic approach to the chiral amine intermediate involves the use of Ellman's auxiliary
for stereoselective addition to a ketone precursor.

Ellman Auxiliary

Saponification Acid Activation Weinreb amide Grignard Reaction y | Ketone + MeMgCl
2 2
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Synthesis of the chiral amine intermediate.

Experimental Protocol: Synthesis of the Chiral Amine Intermediate

o Preparation of Ester (204): Pyrimidyl chloride (202) is reacted with a suitable piperazine
derivative (203) via nucleophilic aromatic substitution to yield the corresponding ester (204).

[4]

o Saponification to Acid (205): The ester (204) is saponified using a base such as sodium
hydroxide in a mixture of solvents like THF, methanol, and water to afford the carboxylic acid
(205).[41[5]
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o Formation of Weinreb Amide (206): The carboxylic acid (205) is activated and reacted with
N,O-dimethylhydroxylamine to form the Weinreb amide (206).[4][5]

e Grignard Reaction to Ketone (208): The Weinreb amide (206) is treated with a Grignard
reagent, such as 4-fluorophenylmagnesium bromide, to produce the ketone (208).[4][5]

e Chiral Induction (211): The ketone (208) is reacted with (S)-2-methylpropane-2-sulfinamide
(Ellman's auxiliary) to form a sulfinyl imine, which then undergoes a diastereoselective
addition of methylmagnesium chloride. This reaction yields a mixture of diastereomeric
sulfinamides, from which the desired diastereomer (211) is isolated by crystallization.[4]

o Deprotection to Amine (212): The sulfinamide (211) is treated with a strong acid, such as
hydrochloric acid in dioxane or ethanol, to remove the sulfinyl group and any other protecting
groups, yielding the enantiopure amine hydrochloride salt (212).[4]

Diastereomeric
Excess (de) /

Step Product Yield . .
Enantiomeric
Excess (ee)
Sulfinamide Adduct
5 Moderate 94% de
(211)

Chiral Resolution _ _
) Diastereomeric salt 94.6% 98.6% ee
(alternative)

Note: An alternative to diastereoselective synthesis is the resolution of a racemic amine
intermediate using a chiral resolving agent like L-dibenzoyltartaric acid (L-DBTA), as described
in some patents.[6]

Part 2: Synthesis of the Pyrrolo[2,1-f][1][3][4]triazine
Core and Final Coupling

The second key intermediate is a substituted pyrrolo[2,1-f][1][3][4]triazine.

Experimental Protocol: Synthesis of 4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1][3]
[4]triazine (X)
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» Bromination and Cyclization: A suitable pyrrole precursor is brominated and then cyclized
with an appropriate hydrazine derivative to form a 6-bromopyrrolo[2,1-f][1][3][4]triazin-4-0one
intermediate.[5]

e Suzuki Coupling: This intermediate undergoes a Suzuki coupling reaction with a 1-
methylpyrazole boronate ester in the presence of a palladium catalyst and a base to
introduce the methylpyrazole moiety.[4][5]

o Chlorination: The resulting triazinone is chlorinated using a reagent like phosphorus
oxychloride (POCIs) to yield the activated chloro-intermediate (X).[4][5]

Final Coupling to form Avapritinib

e Nucleophilic Aromatic Substitution: The enantiopure amine hydrochloride salt (212) is
neutralized and then reacted with the chloro-pyrrolo-triazine intermediate (X) in a solvent
such as dichloromethane or dioxane, often in the presence of a non-nucleophilic base like
N,N-diisopropylethylamine (DIPEA).[4]

 Purification: The crude product is purified by methods such as column chromatography or
recrystallization to afford avapritinib in high purity.

Detailed Protocol for the Final Coupling Step

e To a solution of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazine (180 mg,
0.770 mmol) and (4-fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride
(265 mg, 0.821 mmol) in 1,4-dioxane (4 mL) is added DIPEA (0.40 mL, 2.290 mmol).

e The reaction mixture is stirred at room temperature for 18 hours.

o Upon completion, the reaction is worked up by adding saturated ammonium chloride solution
and extracting the product into dichloromethane.

o The combined organic layers are dried, filtered, and concentrated.

e The residue is purified by MPLC (25-100% EtOAc-DCM) to yield the coupled product.
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Note: This specific protocol from a patent example leads to a ketone precursor of avapritinib,
which is then further processed as described in Part 1 (steps 5 and 6) to yield avapritinib.

Conclusion

Avapritinib represents a significant advancement in precision oncology, offering a targeted
therapeutic option for patients with specific KIT and PDGFRA mutations. Its chemical synthesis
is a complex but well-defined process, achievable through various reported routes that allow for
the stereoselective construction of the final molecule. The detailed understanding of its
structure, mechanism of action, and synthesis is crucial for ongoing research, development of
next-generation inhibitors, and the manufacturing of this life-saving medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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